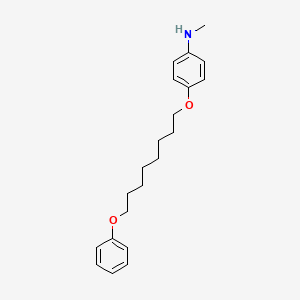
ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)-
Description
ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)- is a synthetic aniline derivative characterized by an N-methyl group and a para-substituted 8-phenoxyoctyloxy chain. Its molecular formula is C21H29NO2, with a molecular weight of 335.46 g/mol. The structure comprises:
- A benzene ring (aniline core) with an N-methyl group.
- A para-substituted alkoxy chain (octyl group) terminating in a phenoxy moiety.
This combination of a long hydrophobic chain and aromatic groups influences its physicochemical properties, such as low water solubility and high lipophilicity (predicted logP ~5.2). The compound’s synthesis likely involves nitro reduction and coupling reactions, analogous to methods described for similar aniline derivatives (e.g., ).
Properties
CAS No. |
102759-19-3 |
|---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-methyl-4-(8-phenoxyoctoxy)aniline |
InChI |
InChI=1S/C21H29NO2/c1-22-19-13-15-21(16-14-19)24-18-10-5-3-2-4-9-17-23-20-11-7-6-8-12-20/h6-8,11-16,22H,2-5,9-10,17-18H2,1H3 |
InChI Key |
ZIOSLEJHBGKWMR-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2 |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
102759-19-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, N-methyl-p-(8-phenoxyoctyloxy)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Anilines
P-HEXYLOXYANILINE (CAS 39905-57-2)
- Molecular Formula: C12H19NO
- Molecular Weight : 193.29 g/mol
- Structure : A hexyloxy group (-O-C6H13) at the para position of aniline.
- Properties : Moderate lipophilicity (logP ~3.1), used in synthesizing azobenzene derivatives ().
- Comparison: The shorter hexyl chain and lack of a terminal phenoxy group result in lower molecular weight and reduced hydrophobicity compared to the target compound.
4-(2-Phenoxyethoxy)aniline Derivatives (e.g., )
- Example: N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (C23H25NO3).
- Properties: Incorporates a benzyl group and a shorter ethoxy-phenoxy chain.
N-Substituted Anilines
N-Methyl-p-anisidine (CAS 5961-59-1)
- Molecular Formula: C8H11NO
- Structure : N-methyl group with a para-methoxy substituent.
- Properties : Lower molecular weight (137.18 g/mol) and higher water solubility due to the methoxy group ().
- Comparison: The absence of a long alkoxy-phenoxy chain limits its application in hydrophobic environments.
Physicochemical and Toxicological Profiles
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility |
|---|---|---|---|---|
| ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)- | C21H29NO2 | 335.46 | ~5.2 | Insoluble in water |
| P-HEXYLOXYANILINE | C12H19NO | 193.29 | ~3.1 | Moderate in organic solvents |
| N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline | C23H25NO3 | 363.45 | ~4.5 | Low water solubility |
Key Trends :
- Chain Length : Longer alkoxy chains (e.g., octyl vs. hexyl) increase lipophilicity and molecular weight.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


